molecular formula C5H4N4O3 B096869 7-Hydroxyxanthine CAS No. 16870-90-9

7-Hydroxyxanthine

Cat. No.: B096869
CAS No.: 16870-90-9
M. Wt: 168.11 g/mol
InChI Key: RHZHJSCNWUGABX-UHFFFAOYSA-N
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Description

7-Hydroxyxanthine is a derivative of xanthine, which is a type of organic compound known as a purine base found in most body tissues and fluids . It’s an intermediate in the degradation of adenosine monophosphate to uric acid .


Synthesis Analysis

The synthesis of this compound involves an improved procedure that has enabled the synthesis of 7-hydroxy-1-methylxanthine and several 8-alkyl derivatives . The reactivity of this compound and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine .


Molecular Structure Analysis

The molecular formula of this compound is C5H4N4O3 . Its average mass is 168.110 Da and its monoisotopic mass is 168.028336 Da .


Chemical Reactions Analysis

The reactivity of this compound and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine . The 8-alkyl derivatives, which have the same electronic and tautomeric properties as the 8-unsubstituted compounds, were more soluble in organic solvents .

Scientific Research Applications

Oncogenic Properties

  • 7-Hydroxyxanthine has been compared with other N-hydroxyxanthines for its oncogenic potential. It has shown significant oncogenicity, particularly in inducing liver tumors, highlighting its relevance in cancer research (Teller et al., 1978).

Synthesis and Chemical Properties

  • Improved synthesis methods for this compound have been developed, enabling the synthesis of derivatives like 7-hydroxy-1-methylxanthine. These advancements are crucial for exploring its chemical properties and potential applications (Zvilichovsky & Feingers, 1976).

Effects on Eye Health

  • Studies have explored the effects of 7-methylxanthine, a derivative, on conditions like myopia. For instance, it was found that this derivative did not inhibit deprivation myopia in chickens, providing insights into its limitations in treating certain eye conditions (Liu et al., 2019).

Inhibitory Effects on Thymidine Phosphorylase

  • 7-Deazaxanthine, related to this compound, has been identified as an inhibitor of thymidine phosphorylase, which is significant in studies of angiogenesis and cancer treatment (Balzarini et al., 1998).

Biochemical Changes

  • The biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine have been examined, contributing to understanding the drug's effects on collagen concentration and scleral structure, relevant in eye health research (Trier et al., 1999).

Adenosine Receptor Antagonism

  • The role of 7-methylxanthine as an adenosine receptor antagonist has been studied, particularly in its effects on emmetropizing responses in infant macaques. This research contributes to understanding how it might be used to alter refractive changes produced by defocus (Hung et al., 2018).

Mutagenicity and Genotoxic Potential

  • Investigations into the genotoxic and mutagenic potential of 7-methylxanthine provide critical data on its safety profile, particularly in its use as a potential drug for treating myopia (Singh et al., 2023).

Treatment of Myopia

  • Clinical trials have shown that 7-methylxanthine can prevent myopia progression in children, offering a potential therapeutic application in ophthalmology (Trier, 2015).

Mechanism of Action

While the specific mechanism of action for 7-Hydroxyxanthine is not explicitly mentioned in the search results, it’s worth noting that xanthine, the parent compound, is involved in various biological processes. For instance, it plays a role in the degradation of adenosine monophosphate to uric acid .

Future Directions

While the specific future directions for 7-Hydroxyxanthine are not mentioned in the search results, it’s worth noting that xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . They play a fundamental role in the field of medicinal chemistry and are a principal moiety for leads in the field of drug discovery and development .

Properties

CAS No.

16870-90-9

Molecular Formula

C5H4N4O3

Molecular Weight

168.11 g/mol

IUPAC Name

7-hydroxy-3H-purine-2,6-dione

InChI

InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11)

InChI Key

RHZHJSCNWUGABX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2

Canonical SMILES

C1=NC2=C(N1O)C(=O)NC(=O)N2

Synonyms

3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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